An In-Depth Technical Guide to Fmoc-5-methyl-DL-tryptophan: Properties, Synthesis, and Applications in Advanced Drug Discovery
An In-Depth Technical Guide to Fmoc-5-methyl-DL-tryptophan: Properties, Synthesis, and Applications in Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-5-methyl-DL-tryptophan is a synthetically modified amino acid that is gaining increasing attention in the fields of peptide chemistry and drug discovery. The strategic placement of a methyl group on the indole ring of tryptophan, combined with the versatile Fmoc protecting group, offers unique advantages for the design and synthesis of novel peptide-based therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-5-methyl-DL-tryptophan, with a focus on its role in enhancing the pharmacological profiles of peptides. We will delve into the rationale behind its use, detailed experimental protocols, and the impact of the 5-methyl modification on peptide structure, stability, and bioactivity.
Introduction: The Rationale for Modified Amino Acids in Peptide Drug Discovery
The therapeutic potential of peptides is vast, owing to their high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability, which hinder their clinical translation. The incorporation of unnatural amino acids is a powerful strategy to overcome these challenges.[][2] Modification of native peptide sequences can lead to improved pharmacokinetic properties, enhanced receptor binding affinity, and increased resistance to enzymatic degradation.[3][4]
Tryptophan, with its unique indole side chain, plays a critical role in various biological processes and is a key residue in many bioactive peptides.[5] The modification of tryptophan residues, in particular, can significantly influence the drug-target interactions and improve the overall stability and bioavailability of peptide-based drugs.[3] This guide focuses on a specific and valuable modification: the introduction of a methyl group at the 5-position of the indole ring of tryptophan, protected with the fluorenylmethyloxycarbonyl (Fmoc) group for use in solid-phase peptide synthesis (SPPS).
Core Chemical Properties of Fmoc-5-methyl-DL-tryptophan
A thorough understanding of the chemical and physical properties of Fmoc-5-methyl-DL-tryptophan is essential for its effective application in peptide synthesis and drug design.
Structural and Physical Characteristics
The key structural feature of Fmoc-5-methyl-DL-tryptophan is the presence of a methyl group at the C5 position of the indole ring. This seemingly minor addition has significant implications for the molecule's electronic and steric properties.
| Property | Value | Source |
| Chemical Formula | C₂₇H₂₄N₂O₄ | [6] |
| Molecular Weight | 440.49 g/mol | [6] |
| CAS Number | 138775-52-7 | [6] |
| Appearance | White to off-white solid | Generic Observation |
| Predicted Boiling Point | 717.8 ± 60.0 °C | [6] |
| Predicted Density | 1.326 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 3.78 ± 0.10 | [6] |
Note: Some physical properties are predicted and may vary from experimentally determined values.
Spectroscopic Data (Predicted and Analog-Based)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (typically in the range of 7.2-7.9 ppm), the indole ring protons (with shifts influenced by the methyl group), the alpha- and beta-protons of the amino acid backbone, and a singlet for the methyl group protons (typically around 2.4 ppm). The indole N-H proton is also expected to appear as a broad singlet at a downfield shift (around 10.1 ppm), which may be exchangeable with D₂O.[7]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, the indole ring carbons (with the C5 carbon showing a downfield shift due to methylation), and the aliphatic carbons of the amino acid backbone and the methyl group.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), the C=O stretching of the carboxylic acid and the urethane of the Fmoc group (typically in the region of 1600-1750 cm⁻¹), and C-H stretching vibrations.[8]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (440.49 m/z), along with characteristic fragmentation patterns of the Fmoc group and the tryptophan side chain.
Synthesis of Fmoc-5-methyl-DL-tryptophan: A Conceptual Protocol
While a specific, detailed protocol for the synthesis of Fmoc-5-methyl-DL-tryptophan is not widely published in peer-reviewed literature, a general synthetic strategy can be outlined based on established methods for the synthesis of tryptophan derivatives and their subsequent Fmoc protection.[9]
Synthesis of 5-methyl-DL-tryptophan
The synthesis of the core amino acid, 5-methyl-DL-tryptophan, can be achieved through various established methods for indole synthesis followed by amino acid construction. One common approach involves the Fischer indole synthesis or a palladium-catalyzed indole synthesis from appropriate precursors.
Fmoc Protection of 5-methyl-DL-tryptophan
Once 5-methyl-DL-tryptophan is obtained, the subsequent N-terminal protection with the Fmoc group is a standard procedure in peptide chemistry.
Experimental Workflow: Fmoc Protection
Sources
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 5. Tryptophan - Wikipedia [en.wikipedia.org]
- 6. FMOC-5-METHYL-DL-TRYPTOPHAN | 138775-52-7 [chemicalbook.com]
- 7. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
